3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea
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Overview
Description
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea is an organic compound that features a unique structure combining a dihydrobenzofuran moiety and a naphthylmethyl group linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea typically involves multiple steps:
Formation of the Dihydrobenzofuran Intermediate: This step involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions to form the dihydrobenzofuran ring.
Attachment of the Naphthylmethyl Group: The naphthylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, using naphthalene and an appropriate alkylating agent.
Urea Formation: The final step involves the reaction of the dihydrobenzofuran and naphthylmethyl intermediates with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its potential binding affinity to certain biomolecules.
Mechanism of Action
The mechanism by which 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea exerts its effects depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through competitive or non-competitive inhibition.
Interacting with Receptors: Binding to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulating Pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(phenyl)methyl]urea: Similar structure but with a phenyl group instead of a naphthyl group.
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(pyridyl)methyl]urea: Contains a pyridyl group, which may alter its binding properties and biological activity.
Uniqueness
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea stands out due to the combination of the dihydrobenzofuran and naphthylmethyl groups, which may confer unique electronic and steric properties, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(23-13-17-14-25-20-11-4-3-10-19(17)20)22-12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,17H,12-14H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAQBGVTNGTPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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